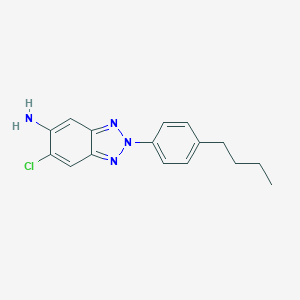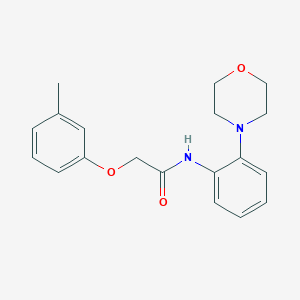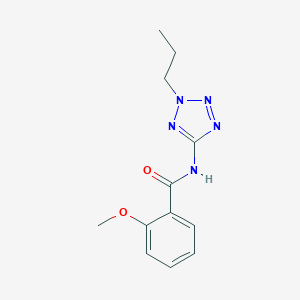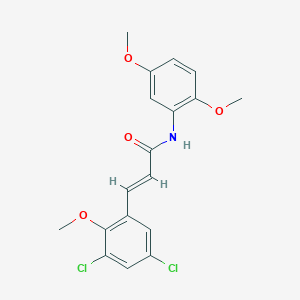![molecular formula C22H20FN3O3 B509314 2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide CAS No. 674337-14-5](/img/structure/B509314.png)
2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides
科学的研究の応用
2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]aniline: This intermediate is synthesized by reacting 4-nitroaniline with 2-furancarboxaldehyde in the presence of a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of 2-fluorobenzoyl chloride with 4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]aniline in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the intermediate compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
作用機序
The mechanism of action of 2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the furan ring enhances its binding affinity and specificity. The piperazine ring may also contribute to its ability to cross biological membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 4-fluoro-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide
- 4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide
Uniqueness
2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is unique due to the combination of its fluorine atom, furan ring, and piperazine ring. This combination imparts distinct chemical properties, such as increased stability and enhanced binding affinity, making it a valuable compound for various applications.
特性
CAS番号 |
674337-14-5 |
|---|---|
分子式 |
C22H20FN3O3 |
分子量 |
393.4g/mol |
IUPAC名 |
2-fluoro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20FN3O3/c23-19-5-2-1-4-18(19)21(27)24-16-7-9-17(10-8-16)25-11-13-26(14-12-25)22(28)20-6-3-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
InChIキー |
XGVXTZGBRKMBCU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-acetamidophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B509231.png)

![3-chloro-N-[3-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B509257.png)


![2,6-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B509303.png)
![2,6-dimethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B509304.png)
![3-bromo-4-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B509310.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B509319.png)
![2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B509331.png)
![2,5-dichloro-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B509332.png)

![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B509346.png)
![N-[4-(2-furoylamino)-3-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B509350.png)
